molecular formula C14H17NO3S B2735263 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(thiophen-2-yl)acetamide CAS No. 1797620-42-8

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2735263
CAS No.: 1797620-42-8
M. Wt: 279.35
InChI Key: WAFXEDVREMUNAR-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(thiophen-2-yl)acetamide is a tertiary amide featuring a thiophene ring at the acetamide carbonyl position and two distinct substituents: a furan-3-ylmethyl group and a 2-methoxyethyl group. The furan and thiophene moieties contribute to its electronic properties, while the 2-methoxyethyl group may enhance solubility and pharmacokinetic behavior.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c1-17-7-5-15(10-12-4-6-18-11-12)14(16)9-13-3-2-8-19-13/h2-4,6,8,11H,5,7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFXEDVREMUNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(thiophen-2-yl)acetamide, with the CAS number 1797620-42-8, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C₁₄H₁₇NO₃S
  • Molecular Weight : 279.36 g/mol
  • Structure : The compound features a furan ring, a methoxyethyl group, and a thiophene moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In silico studies have predicted its activity against various bacterial strains, including resistant strains of Staphylococcus aureus.

  • Minimum Inhibitory Concentrations (MICs) :
    • Compounds in the same class have shown MIC values ranging from 0.25 to 4 µg/mL against standard bacterial strains.
    • Some derivatives demonstrated enhanced activity compared to Ciprofloxacin, a commonly used antibiotic .
CompoundMIC (µg/mL)Bacterial Strain
Compound A0.25S. aureus
Compound B2E. coli
This compoundTBDTBD

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of similar compounds on various cancer cell lines:

  • Cell Lines Tested : HTB-140 (human melanoma), A549 (lung carcinoma), Caco-2 (colon adenocarcinoma).
  • Findings : The IC₅₀ values were greater than 100 µM, indicating low cytotoxicity against these cancer cells .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific bacterial enzymes or receptors, disrupting metabolic pathways essential for bacterial growth.
  • Bioavailability : The methoxyethyl group likely enhances solubility and bioavailability, facilitating better interaction with biological targets.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A comparative study showed that derivatives of this compound inhibited the growth of clinical isolates of Staphylococcus epidermidis at concentrations as low as 4 µg/mL.
    • The study concluded that some derivatives exhibited superior antimicrobial properties compared to established antibiotics like Ciprofloxacin .
  • Structure-Activity Relationship (SAR) :
    • Research explored the relationship between chemical structure and biological activity, identifying key functional groups that enhance antimicrobial efficacy.
    • Modifications to the thiophene and furan rings were found to significantly impact activity against specific bacterial strains .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity :

  • The target compound uniquely combines furan-3-ylmethyl (vs. furan-2-ylmethyl in ) and 2-methoxyethyl groups, which may improve solubility compared to benzyl or pyridyl analogs .
  • Thiophene-containing analogs (e.g., ) exhibit strong aromatic proton signals in NMR (δ 6.8–7.5), consistent with the target’s expected spectral profile.

Synthetic Efficiency: High-yield acylation (≥93%) is achievable with acetic anhydride for furan-methyl acetamides , suggesting similar efficiency for the target compound. Multi-step synthesis (e.g., cyanothiophene derivatives ) may introduce complexity absent in the target’s likely single-step route.

Pharmacological Potential

While biological data for the target compound is unavailable, related compounds demonstrate activities tied to their heterocyclic motifs:

Compound Class Observed Activity Mechanism/Interaction Reference
Thiophene-acetamides (e.g., ) Kinase inhibition (EGFR/HER2) Binding to ATP pockets
Pyridine-thiophene hybrids SARS-CoV-2 main protease inhibition (Kd < −22 kcal/mol) Interaction with HIS163, ASN142
Furan-containing acetamides Calcium mobilization (FPR2 agonism) Activation of G-protein-coupled receptors
  • Target Compound Inference : The thiophene and furan groups may confer dual activity—kinase inhibition (thiophene) and receptor modulation (furan)—though experimental validation is required.

Physicochemical Properties

  • Solubility : The 2-methoxyethyl group in the target compound likely enhances water solubility compared to benzyl or aryl analogs (e.g., ).
  • Crystallinity: Thiophene-containing acetamides often crystallize in monoclinic systems (e.g., P21/c ), suggesting similar packing behavior for the target.

Spectroscopic and Crystallographic Trends

  • IR Spectroscopy : Thiophene C–H stretching (3100–3000 cm⁻¹) and acetamide C=O (1650–1700 cm⁻¹) are consistent across analogs .

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